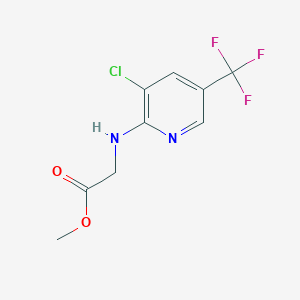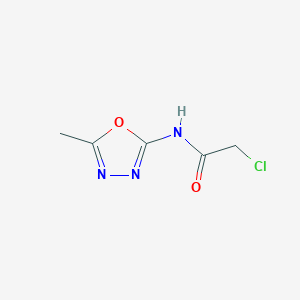
1-(2,6-difluorophenyl)-1H-1,3-benzodiazole-2-thiol
Übersicht
Beschreibung
1-(2,6-Difluorophenyl)-1H-1,3-benzodiazole-2-thiol is a heterocyclic compound featuring a benzodiazole ring substituted with a 2,6-difluorophenyl group and a thiol group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-difluorophenyl)-1H-1,3-benzodiazole-2-thiol typically involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with a suitable carbonyl compound, such as formic acid or its derivatives.
Introduction of the 2,6-Difluorophenyl Group: The 2,6-difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a 2,6-difluorobenzene derivative with the benzodiazole intermediate.
Thiol Group Addition: The thiol group is introduced through a thiolation reaction, typically using thiourea or similar reagents under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,6-Difluorophenyl)-1H-1,3-benzodiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the benzodiazole ring to its corresponding dihydro derivative.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation Products: Disulfides, sulfonic acids.
Reduction Products: Dihydrobenzodiazole derivatives.
Substitution Products: Various substituted benzodiazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2,6-Difluorophenyl)-1H-1,3-benzodiazole-2-thiol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(2,6-difluorophenyl)-1H-1,3-benzodiazole-2-thiol depends on its specific application:
Enzyme Inhibition: The compound may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Fluorescent Probing: The benzodiazole ring can interact with specific biomolecules, resulting in fluorescence changes that can be detected and measured.
Vergleich Mit ähnlichen Verbindungen
1-(2,6-Dichlorophenyl)-1H-1,3-benzodiazole-2-thiol: Similar structure but with chlorine atoms instead of fluorine.
1-(2,6-Difluorophenyl)-1H-1,3-benzodiazole-2-amine: Similar structure but with an amine group instead of a thiol.
Uniqueness: 1-(2,6-Difluorophenyl)-1H-1,3-benzodiazole-2-thiol is unique due to the presence of both fluorine atoms and a thiol group, which confer distinct chemical reactivity and biological activity compared to its analogs.
This compound’s unique combination of functional groups makes it a valuable tool in various scientific and industrial applications, offering opportunities for further research and development.
Eigenschaften
IUPAC Name |
3-(2,6-difluorophenyl)-1H-benzimidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2N2S/c14-8-4-3-5-9(15)12(8)17-11-7-2-1-6-10(11)16-13(17)18/h1-7H,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCXJJDRMMHZMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=S)N2C3=C(C=CC=C3F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B1414938.png)
![6-chloro-N-[(2-fluorophenyl)methyl]pyridazin-3-amine](/img/structure/B1414939.png)

![3-{3-methoxy-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid](/img/structure/B1414943.png)

![rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B1414946.png)

![Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}acetate](/img/structure/B1414949.png)


